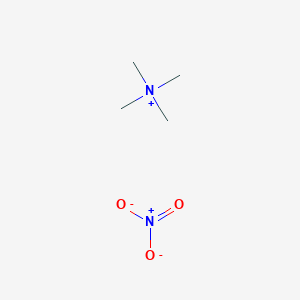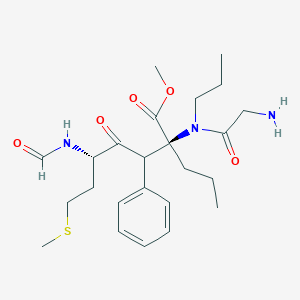
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester, commonly known as fMLP, is a synthetic peptide that is used in scientific research to study the immune system and inflammation. It is a potent chemotactic agent that attracts white blood cells to the site of injury or infection.
作用機序
FMLP acts as a potent chemoattractant for neutrophils and other white blood cells. It binds to specific receptors on the surface of these cells, triggering a signaling cascade that leads to their migration towards the site of injury or infection. This process is known as chemotaxis.
Biochemical and Physiological Effects:
fMLP has several biochemical and physiological effects on the immune system. It stimulates the production of reactive oxygen species (ROS) and the release of lysosomal enzymes from neutrophils, which are important for killing invading pathogens. It also activates the complement system, which is a group of proteins that help to destroy pathogens.
実験室実験の利点と制限
One of the main advantages of using fMLP in lab experiments is its potency and specificity. It is a highly potent chemoattractant for neutrophils and other white blood cells, and it binds to specific receptors on their surface. However, one of the limitations of using fMLP is that it may not accurately reflect the in vivo conditions of inflammation and immune response.
将来の方向性
There are several future directions for the use of fMLP in scientific research. One area of interest is the development of new drugs that target the receptors for fMLP, which could be used to treat inflammatory diseases. Another area of interest is the study of the role of fMLP in cancer, as it has been shown to promote tumor growth in some cases. Furthermore, the use of fMLP in combination with other chemotactic agents could provide new insights into the complex mechanisms of immune response and inflammation.
合成法
The synthesis of fMLP involves the chemical modification of natural peptides. It is produced by the reaction of N-formylmethionine with dipropylglycine and phenylalanine methyl ester. The resulting peptide is purified by high-performance liquid chromatography (HPLC) to obtain a pure product.
科学的研究の応用
FMLP is widely used in scientific research to study the immune system and inflammation. It is used to investigate the chemotaxis of white blood cells, which is the process by which these cells are attracted to the site of injury or infection. fMLP is also used to study the activation of neutrophils, which are a type of white blood cell that plays a critical role in the immune response.
特性
CAS番号 |
136427-57-1 |
|---|---|
製品名 |
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester |
分子式 |
C24H37N3O5S |
分子量 |
479.6 g/mol |
IUPAC名 |
methyl (2S,5S)-2-[(2-aminoacetyl)-propylamino]-5-formamido-7-methylsulfanyl-4-oxo-3-phenyl-2-propylheptanoate |
InChI |
InChI=1S/C24H37N3O5S/c1-5-13-24(23(31)32-3,27(14-6-2)20(29)16-25)21(18-10-8-7-9-11-18)22(30)19(26-17-28)12-15-33-4/h7-11,17,19,21H,5-6,12-16,25H2,1-4H3,(H,26,28)/t19-,21?,24-/m0/s1 |
InChIキー |
GNAZCQZCHQUFCL-YZARGUDJSA-N |
異性体SMILES |
CCC[C@](C(C1=CC=CC=C1)C(=O)[C@H](CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
SMILES |
CCCC(C(C1=CC=CC=C1)C(=O)C(CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
正規SMILES |
CCCC(C(C1=CC=CC=C1)C(=O)C(CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
同義語 |
f-Met-Dpg-Phe-OMe N-formylmethionyl-dipropylglycyl-phenylalanine methyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
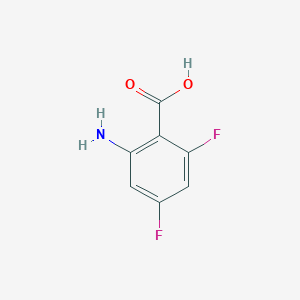
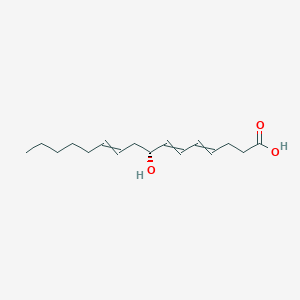
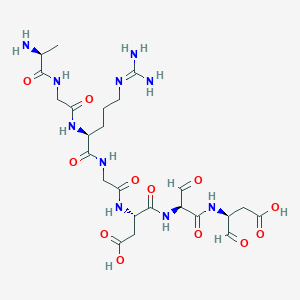


![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
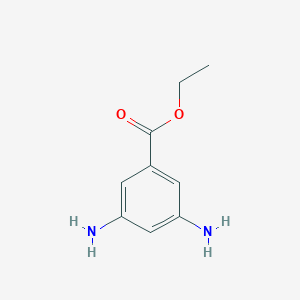
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
